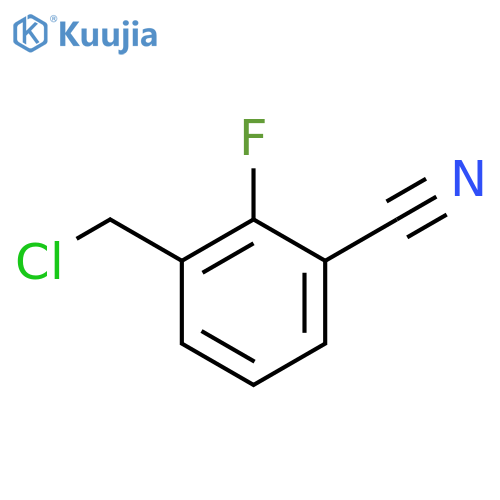Cas no 1261682-61-4 (3-(Chloromethyl)-2-fluorobenzonitrile)
3-(クロロメチル)-2-フルオロベンゾニトリルは、有機合成において重要な中間体です。この化合物は、ベンゼン環にクロロメチル基(-CH2Cl)とフッ素原子(-F)、およびニトリル基(-CN)が結合した構造を持ち、高い反応性を示します。特に、クロロメチル基は求核置換反応に利用可能で、フッ素原子の電子吸引効果により、芳香環上の反応性が調整されています。ニトリル基は、さらに誘導体化や官能基変換が可能なため、医薬品や農薬、機能性材料の合成において有用です。高い純度と安定性を備えており、精密有機合成に適しています。

1261682-61-4 structure
商品名:3-(Chloromethyl)-2-fluorobenzonitrile
CAS番号:1261682-61-4
MF:C8H5ClFN
メガワット:169.583404302597
MDL:MFCD18394048
CID:2129647
PubChem ID:20538776
3-(Chloromethyl)-2-fluorobenzonitrile 化学的及び物理的性質
名前と識別子
-
- 3-(chloromethyl)-2-fluorobenzonitrile
- 3-Chloromethyl-2-fluoro-benzonitrile
- 2024AJ
- 3-(Chloromethyl)-2-fluorobenzonitrile
-
- MDL: MFCD18394048
- インチ: 1S/C8H5ClFN/c9-4-6-2-1-3-7(5-11)8(6)10/h1-3H,4H2
- InChIKey: BRZNHIMTBVCADC-UHFFFAOYSA-N
- ほほえんだ: ClCC1C=CC=C(C#N)C=1F
計算された属性
- せいみつぶんしりょう: 169.0094550g/mol
- どういたいしつりょう: 169.0094550g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 11
- 回転可能化学結合数: 1
- 複雑さ: 174
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 23.8
- 疎水性パラメータ計算基準値(XlogP): 2.1
3-(Chloromethyl)-2-fluorobenzonitrile 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 03R0236-5g |
3-Chloromethyl-2-fluoro-benzonitrile |
1261682-61-4 | 96% | 5g |
33904.74CNY | 2021-05-08 | |
| eNovation Chemicals LLC | Y1127502-5g |
3-Chloromethyl-2-fluoro-benzonitrile |
1261682-61-4 | 95% | 5g |
$4475 | 2024-07-28 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 03R0236-5g |
3-Chloromethyl-2-fluoro-benzonitrile |
1261682-61-4 | 96% | 5g |
¥34958.27 | 2025-01-21 | |
| eNovation Chemicals LLC | Y1127502-5g |
3-Chloromethyl-2-fluoro-benzonitrile |
1261682-61-4 | 95% | 5g |
$4475 | 2025-02-22 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1514638-1g |
3-(Chloromethyl)-2-fluorobenzonitrile |
1261682-61-4 | 98% | 1g |
¥11848.00 | 2024-08-09 | |
| eNovation Chemicals LLC | Y1127502-500mg |
3-Chloromethyl-2-fluoro-benzonitrile |
1261682-61-4 | 95% | 500mg |
$610 | 2025-02-22 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 03R0236-1g |
3-Chloromethyl-2-fluoro-benzonitrile |
1261682-61-4 | 96% | 1g |
¥8726.45 | 2025-01-21 | |
| eNovation Chemicals LLC | Y1127502-1g |
3-Chloromethyl-2-fluoro-benzonitrile |
1261682-61-4 | 95% | 1g |
$1115 | 2025-02-22 | |
| eNovation Chemicals LLC | Y1127502-5g |
3-Chloromethyl-2-fluoro-benzonitrile |
1261682-61-4 | 95% | 5g |
$4475 | 2025-03-01 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 03R0236-1g |
3-Chloromethyl-2-fluoro-benzonitrile |
1261682-61-4 | 96% | 1g |
8463.46CNY | 2021-05-08 |
3-(Chloromethyl)-2-fluorobenzonitrile 関連文献
-
Krishna K. Pandey Dalton Trans., 2012,41, 3278-3286
-
Zhenfei You,Zeping Yang,Yu Chen,Lei Zhang RSC Adv., 2021,11, 18068-18073
1261682-61-4 (3-(Chloromethyl)-2-fluorobenzonitrile) 関連製品
- 1020502-96-8(3-[4-(2-chlorobenzoyl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine)
- 938014-02-9(N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-N-cyclopropylbutanamide)
- 22244-57-1(3H-1,2,4-Triazol-3-one, 5-amino-2,4-dihydro-4-methyl-)
- 5681-91-4(5-(2-methylpropyl)thiophene-2-carboxylic acid)
- 1040637-77-1(N-{[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(2-methylphenoxy)acetamide)
- 896300-17-7(8-(3-chloro-4-methoxyphenyl)-3-ethyl-1-methyl-7-phenyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)
- 879442-46-3(8-(2,4-dimethoxyphenyl)-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)
- 1208076-29-2(2,6-Difluorotoluene (Methyl D3))
- 1805053-79-5(2,6-Dichloro-3-(difluoromethyl)pyridine-4-sulfonyl chloride)
- 1343735-52-3(2-(3,4-Dimethylcyclohexyl)propan-2-amine)
推奨される供給者
Amadis Chemical Company Limited
(CAS:1261682-61-4)3-(Chloromethyl)-2-fluorobenzonitrile

清らかである:99%/99%/99%
はかる:1g/5g/500mg
価格 ($):1094.0/4381.0/602.0